

Initial Investigations into the Explosive Nature of Trinitromethane: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trinitromethane*

Cat. No.: *B1605510*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

December 14, 2025

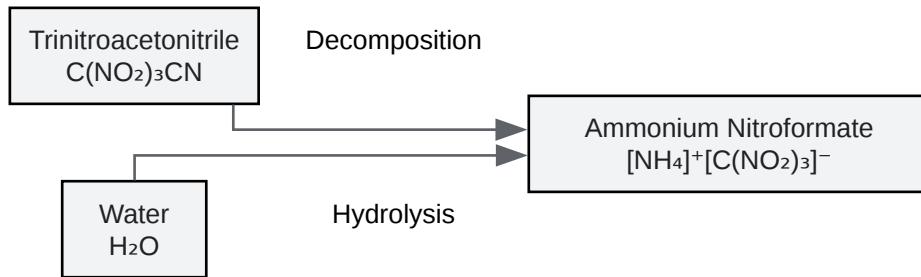
Abstract

Trinitromethane, also known as nitroform, has a long and complex history in the field of energetic materials. First synthesized in 1857, its journey from a chemical curiosity to a component of advanced explosives and propellants has been marked by early observations of the instability of its salts, rather than the parent compound itself. This technical guide delves into the initial investigations of **trinitromethane**'s explosive properties, providing a historical context for its discovery and early characterization. The document outlines the seminal synthesis, reconstructs the experimental protocols of the era used to assess explosive power and sensitivity, and presents the known qualitative and comparative quantitative data. Through structured data tables and logical diagrams, this paper aims to provide a foundational understanding of the early scientific endeavors that first hinted at the energetic potential of the trinitromethyl group.

Introduction: Discovery and Early Observations

Trinitromethane was first obtained in 1857 by the Russian chemist Leon Nikolaevich Shishkov.^[1] His work, published in *Annalen der Chemie und Pharmacie*, described the formation of the ammonium salt of a novel, highly nitrated compound.^[1] This discovery marked the entry of the $\text{C}(\text{NO}_2)_3$ moiety into the scientific landscape.

Initial observations quickly established a critical dichotomy in the substance's nature. Pure **trinitromethane** was found to be a surprisingly poor explosive, difficult to initiate, and exhibiting low brisance, particularly in its solid state.^{[2][3]} A 1952 patent explicitly noted that in its solid form, nitroform is "practically completely impossible to initiate and it cannot be made to detonate."^[2]


However, the true energetic potential was revealed through its salts. **Trinitromethane** is a remarkably strong acid for a methane derivative, readily donating its proton to form the intensely yellow nitroformate anion, $[\text{C}(\text{NO}_2)_3]^-$.^[1] Early researchers discovered that many of these salts were highly unstable and prone to detonation upon stimulation by heat or impact. This acidic character is the key to its significance in explosives history; the focus of initial investigations was therefore predominantly on the hazardous nature of its ionic compounds.

Seminal Synthesis and Chemical Properties

The foundational synthesis and key properties of **trinitromethane** and its salts are summarized below.

Shishkov's Synthesis of Ammonium Nitroformate (1857)

The first preparation of a **trinitromethane** compound was not of the free acid but of its ammonium salt. Shishkov's method involved the aqueous decomposition of trinitroacetonitrile.

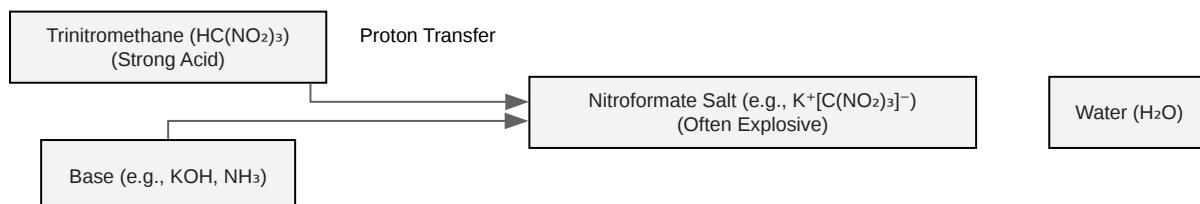

[Click to download full resolution via product page](#)

Figure 1: Shishkov's 1857 synthesis of ammonium nitroformate.

Acidity and Formation of Explosive Salts

The high acidity of **trinitromethane** is central to its explosive character, as it readily forms salts that are often sensitive explosives. This relationship is a fundamental logical pathway in

understanding its nature.

[Click to download full resolution via product page](#)

Figure 2: Acid-base reaction forming explosive nitroformate salts.

Experimental Protocols for Explosive Characterization

To evaluate the energetic properties of a new compound in the late 19th and early 20th centuries, researchers would have employed a set of standardized tests. While specific records of these tests on **trinitromethane** from its initial discovery period are scarce, the following protocols describe the established methodologies of that era.

Measurement of Explosive Power: The Trauzl Lead Block Test

Developed by Isidor Trauzl in 1885, this test became a standard for measuring the relative strength (brisance) of an explosive.^[4]

Objective: To quantify the explosive power by measuring the volume of a cavity created by the detonation of a sample in a standardized lead block.

Apparatus:

- A soft lead cylinder, typically 200 mm in height and 200 mm in diameter.
- A central borehole drilled to a depth of 125 mm with a diameter of 25 mm.
- Electric detonator (blasting cap).

- Tamping material (e.g., fine sand).
- Graduated cylinder and water for volume measurement.

Procedure:

- A 10-gram sample of the explosive is carefully wrapped in tin foil.
- The foil-wrapped sample is placed at the bottom of the borehole in the lead block.
- An electric detonator is inserted into the sample.
- The remaining space in the borehole is filled with sand, which is then tamped down.
- The detonator is fired electrically from a safe distance.
- After the explosion, the resulting enlarged cavity in the lead block is cleaned of debris.
- The volume of the cavity is measured by filling it with water and then pouring the water into a graduated cylinder.
- The initial volume of the borehole is subtracted from the final measured volume to determine the net expansion in cubic centimeters (cm³). This value is the "Trauzl number."^[5]

Sensitivity to Mechanical Stimuli: Impact Sensitivity Test

Early investigations into the safety of handling a new explosive would have involved assessing its sensitivity to impact, often using a drop-weight apparatus.

Objective: To determine the minimum height from which a standard weight must be dropped to cause a sample of the explosive to detonate or deflagrate.

Apparatus:

- A drop-hammer apparatus, consisting of a solid base (anvil), a guide for a falling weight, and a striker pin.
- A standardized weight (e.g., 2 kg).

- A striker pin to transfer the energy from the weight to the sample.

Procedure:

- A small, measured amount of the explosive sample (typically 30-40 mg) is placed on the anvil.
- The striker pin is placed carefully on top of the sample.
- The weight is dropped from a predetermined height onto the striker pin.
- The result is observed for any sign of a reaction (e.g., flash, smoke, or audible report), which is recorded as a "go." The absence of a reaction is a "no-go."
- The test is repeated multiple times, with the drop height adjusted based on the previous result (e.g., the "up-and-down" or Bruceton method, though simpler methodologies were used initially).
- The data is analyzed to determine the height at which there is a 50% probability of initiation (H_{50}). A lower H_{50} value indicates greater sensitivity.

Quantitative and Qualitative Data

Historical quantitative data from the initial investigations of **trinitromethane** are not readily available in modern literature. However, qualitative descriptions and data for its salts provide significant insight. For context, the explosive power of other compounds known in the late 19th and early 20th centuries is provided.

Qualitative Explosive Properties of Nitroform and its Salts

Compound	Physical State	Observation	Citation(s)
Trinitromethane (Nitroform)	Pale yellow crystals	Very difficult to initiate in pure form; a poor explosive with low brisance. Cannot be detonated in solid state.	[2] [3]
Potassium Nitroformate	Lemon yellow solid	Decomposes slowly at room temperature; explodes above 95 °C.	[1]
Ammonium Nitroformate	Solid	More stable than potassium salt; deflagrates or explodes above 200 °C.	[1]

Comparative Explosive Power (Trauzl Test)

While no early Trauzl value for **trinitromethane** has been found, this table provides context by showing the measured power of other explosives from that era.

Explosive	Trauzl Number (cm ³ /10g)	Notes	Citation(s)
Trinitrotoluene (TNT)	300	A standard benchmark for explosive power, first synthesized in 1863.	[4]
Nitroglycerin	520	A powerful but highly sensitive liquid explosive, synthesized in 1847.	[4]
RDX (Hexogen)	480	Synthesized in 1898, a very powerful military explosive.	[4]
Acetone Peroxide (APEX)	250	A highly sensitive primary explosive.	[4]

Conclusion

The initial investigations into **trinitromethane** established it not as a potent explosive in its own right, but as the parent compound of a series of highly sensitive and energetic salts. The discovery by Shishkov in 1857 opened a new chapter in nitro chemistry, but it was the subsequent characterization of the nitroformates that revealed the true explosive nature associated with the trinitromethyl group. While detailed quantitative data from these early studies remain elusive, the qualitative observations and the application of standardized testing protocols of the time, such as the Trauzl test, would have guided the 19th and early 20th-century understanding of these materials. The pronounced acidity of **trinitromethane** was, and remains, the pivotal property linking its chemical structure to its explosive potential. These foundational insights paved the way for the eventual development of more stable and powerful energetic materials based on the nitroform structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trinitromethane - Wikipedia [en.wikipedia.org]
- 2. US2992910A - Nitroform derivative explosives - Google Patents [patents.google.com]
- 3. DE934694C - Explosives based on nitroform - Google Patents [patents.google.com]
- 4. Trauzl lead block test - Wikipedia [en.wikipedia.org]
- 5. scitoys.com [scitoys.com]
- To cite this document: BenchChem. [Initial Investigations into the Explosive Nature of Trinitromethane: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605510#initial-investigations-into-trinitromethane-s-explosive-nature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com